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Compound of Interest

Compound Name:
4-Methyl-1,3-oxazole-5-

carbonitrile

Cat. No.: B089439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated computational properties of 4-
Methyl-1,3-oxazole-5-carbonitrile. Due to a lack of extensive dedicated computational studies

on this specific molecule in published literature, this document outlines the expected structural

and electronic properties based on standard computational methodologies and draws

comparisons with related heterocyclic compounds. This guide is intended to serve as a

foundational resource for researchers initiating new computational investigations into 4-Methyl-
1,3-oxazole-5-carbonitrile and its analogues.

Molecular and Physicochemical Properties
4-Methyl-1,3-oxazole-5-carbonitrile is a heterocyclic compound with the molecular formula

C₅H₄N₂O.[1][2] Its structure incorporates an oxazole ring, a methyl group, and a nitrile group,

which are functionalities of interest in medicinal chemistry. Basic physicochemical data is

summarized below.
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Property Value Reference

CAS Number 1003-52-7 [1][2]

Molecular Formula C₅H₄N₂O [1][2]

Molecular Weight 108.10 g/mol [1][2]

Exact Mass 108.032362755 [1]

Topological Polar Surface Area 49.8 Å² [1]

Hydrogen Bond Acceptor

Count
3 [1]

Heavy Atom Count 8 [1]

Comparative Computational Analysis
While specific computational data for 4-Methyl-1,3-oxazole-5-carbonitrile is not readily

available, we can infer its likely properties by examining studies on similar oxazole, oxadiazole,

and triazole derivatives. Such studies typically employ quantum chemical calculations to

elucidate molecular structure, reactivity, and spectroscopic characteristics.[3][4][5][6]

Structural Properties (Predicted)
A computational study would typically commence with a geometry optimization of the molecule.

This process determines the most stable three-dimensional arrangement of the atoms. For a

molecule like 4-Methyl-1,3-oxazole-5-carbonitrile, this would be performed using methods

such as Density Functional Theory (DFT). The expected output would include precise bond

lengths and angles.

Table 1: Predicted vs. Comparative Bond Lengths and Angles (Exemplar Data)
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Parameter
Predicted for 4-Methyl-1,3-
oxazole-5-carbonitrile

Comparative Compound
(e.g., a substituted
oxadiazole)

C=N (oxazole ring) Data to be determined ~1.35 Å

C-O (oxazole ring) Data to be determined ~1.37 Å

C≡N (nitrile) Data to be determined ~1.16 Å

O-C-N (angle) Data to be determined ~110°

C-C-C (angle) Data to be determined ~125°

Note: The comparative data are representative values from computational studies on related

heterocyclic compounds.

Electronic Properties (Predicted)
Analysis of the electronic properties provides insights into the molecule's reactivity and

potential as a drug candidate. Key parameters include the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-

LUMO energy gap is a crucial indicator of chemical reactivity and stability. Molecular docking

studies on various oxazole derivatives have highlighted their potential for interacting with

biological targets.[7][8][9]

Table 2: Predicted Electronic Properties and Comparative Data

Property
Predicted for 4-Methyl-1,3-
oxazole-5-carbonitrile

Comparative Oxazole
Derivatives

HOMO Energy Data to be determined -6.5 to -7.5 eV

LUMO Energy Data to be determined -1.0 to -2.0 eV

HOMO-LUMO Gap Data to be determined 4.5 to 6.5 eV

Dipole Moment Data to be determined 3.0 to 5.0 Debye
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Note: Comparative data ranges are typical for similar heterocyclic systems investigated

computationally.

Experimental and Computational Protocols
To generate the predicted data for 4-Methyl-1,3-oxazole-5-carbonitrile, the following standard

computational protocol is recommended.

Quantum Chemical Calculations
A robust computational approach is essential for obtaining reliable theoretical data.[5]

1. Software: Quantum chemical calculations can be performed using software packages such

as Gaussian, ORCA, or GAMESS.[5]

2. Level of Theory and Basis Set: Density Functional Theory (DFT) with a functional like B3LYP

and a basis set such as 6-311++G(d,p) is a commonly used and effective method for molecules

of this nature.[5]

3. Workflow:

Geometry Optimization: The initial molecular structure is optimized to find the minimum
energy conformation.
Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure
as a true minimum and to predict IR and Raman spectra.
Electronic Properties: HOMO and LUMO energies, Mulliken charges, and the molecular
electrostatic potential (MEP) are calculated to understand reactivity and intermolecular
interactions.

Molecular Docking
For drug development applications, molecular docking studies can predict the binding affinity

and orientation of 4-Methyl-1,3-oxazole-5-carbonitrile within the active site of a target protein.

[7][8][10]

1. Software: AutoDock, Molegro Virtual Docker, or similar software can be used for these

simulations.[7][10]
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2. Protocol:

Ligand Preparation: The 3D structure of 4-Methyl-1,3-oxazole-5-carbonitrile is optimized.
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like
the Protein Data Bank (PDB), and prepared by removing water molecules and adding
hydrogen atoms.
Docking Simulation: The ligand is docked into the defined active site of the receptor, and the
resulting binding poses are scored based on their predicted binding energy.

Visualizations
Molecular Structure
Caption: Predicted 2D structure of 4-Methyl-1,3-oxazole-5-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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